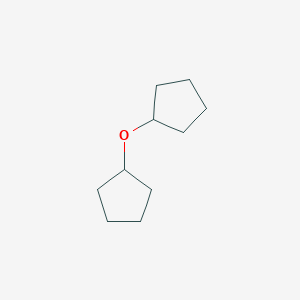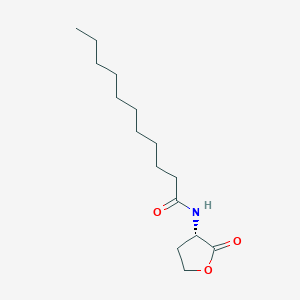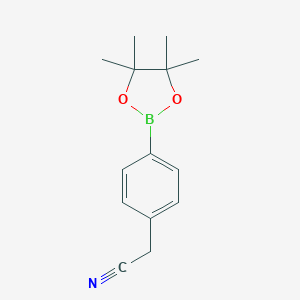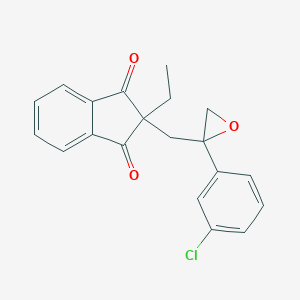
Indanofan
描述
Indanofan is a novel herbicide discovered by Mitsubishi Chemical Corporation and introduced to the market in 1999, primarily used in rice herbicides in Japan. It is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties connected by a methylene carbon atom. The compound has been shown to be effective against various annual weeds, particularly Echinochloa oryzicola and Echinochloa crus-galli, without causing injury to transplanted rice .
Synthesis Analysis
The synthesis of enantiopure (S)-indanofan involves a combination of enzymatic resolution and chemical inversion techniques. A key step in the process is the use of an o-xylene complex of a hemiketal as a precursor, which can be converted to (S)-indanofan and purified by recrystallization . Another important intermediate in the synthesis of indanofan is 2-[2-(3-Chlorophenyl)allyl]-2-ethylindan-1,3-dione, which can be prepared efficiently through palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of indanofan is characterized by the presence of indan-1,3-dione and 2-phenyl substituted oxirane moieties. This unique structure is a result of the bridging methylene carbon atom, which plays a crucial role in the herbicidal activity of the compound .
Chemical Reactions Analysis
Indanofan and its analogs act as inhibitors of the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs). The presence of chloro substituents on the benzene ring and the oxirane group are necessary for strong inhibition of VLCFA formation. The compound's activity has been confirmed in greenhouse tests, where it showed strong herbicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of indanofan contribute to its herbicidal efficacy. The compound's ability to control weeds at low temperatures and its effectiveness from pre-emergence up to the 3.0 leaf stage at low dosages highlight its potent activity and favorable properties as a herbicide . The synthesis process, including the oxidation using high concentration peracetic acid, also indicates the compound's stability and the feasibility of its production .
科学研究应用
Herbicide Application
- Scientific Field : Agriculture, specifically in weed control .
- Summary of the Application : Indanofan is used as a herbicide for rice and turf. It is particularly effective against annual weeds and does not cause injury to transplanted rice .
- Methods of Application : Indanofan is applied from pre-emergence up to the 3.0 leaf stage of the weed growth. The dosage used is 0.15 kg of active ingredient per hectare .
- Results or Outcomes : Indanofan has shown high efficacy against weeds such as Echinochloa orizicora and E. crus-galli .
Insecticide Application
- Scientific Field : Pest control, specifically in insect control .
- Summary of the Application : Indanofan and its analogs have been introduced into chlorantraniliprole, a type of insecticide, to discover new compounds with high activity and safety .
- Results or Outcomes : All the compounds exhibited good insecticidal activity against Mythimna separata. At 0.8 mg/L, the insecticidal activity of one compound was 80%, which was slightly better than that of chlorantraniliprole .
Weed Control in Rice and Other Crops
- Scientific Field : Agriculture, specifically in weed control .
- Summary of the Application : Indanofan is used to control a variety of grass weeds and some monocotyledonous and dicotyledonous weeds in rice and a few other crops .
- Results or Outcomes : Indanofan has shown high efficacy against various types of weeds .
Control of Echinochloa Oryzicola at Low Temperatures
- Scientific Field : Agriculture, specifically in weed control .
- Summary of the Application : Indanofan, a novel rice herbicide, was discovered by Mitsubishi Chemical Corporation and successfully controls Echinochloa oryzicola at low temperatures .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : Indanofan has shown high efficacy against Echinochloa oryzicola, even at low temperatures .
Control of Monocotyledonous and Dicotyledonous Weeds
- Scientific Field : Agriculture, specifically in weed control .
- Summary of the Application : Indanofan is used to control a variety of monocotyledonous and dicotyledonous weeds in rice and a few other crops .
- Results or Outcomes : Indanofan has shown high efficacy against various types of weeds .
Control of Echinochloa Oryzicola at Low Temperatures
- Scientific Field : Agriculture, specifically in weed control .
- Summary of the Application : Indanofan, a novel rice herbicide, was discovered by Mitsubishi Chemical Corporation and successfully controls Echinochloa oryzicola at low temperatures .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : Indanofan has shown high efficacy against Echinochloa oryzicola, even at low temperatures .
安全和危害
属性
IUPAC Name |
2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAAYIYCDXGUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057957 | |
| Record name | Indanofan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indanofan | |
CAS RN |
133220-30-1 | |
| Record name | Indanofan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indanofan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanofan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDANOFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
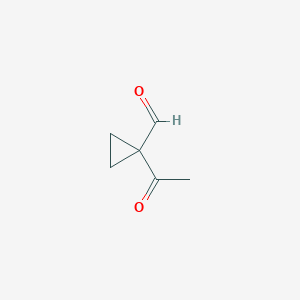
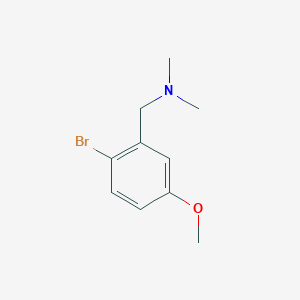
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
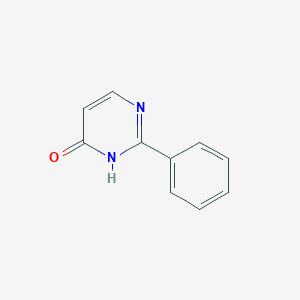
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
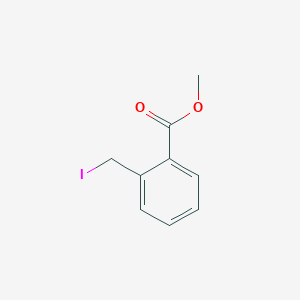
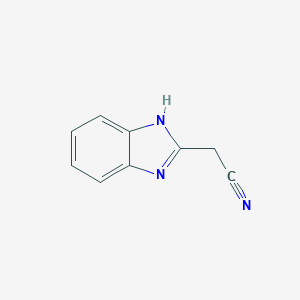
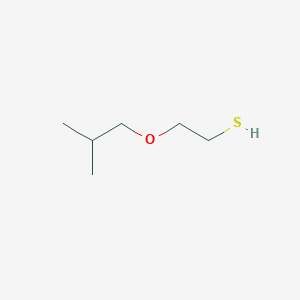
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)

